molecular formula C22H22N4O3S B2500279 2-[(cyanomethyl)sulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 941899-39-4

2-[(cyanomethyl)sulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2500279
CAS No.: 941899-39-4
M. Wt: 422.5
InChI Key: GRTWXWASLFYPRY-UHFFFAOYSA-N
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Description

This quinazoline derivative features a 3,4-dihydroquinazoline core substituted at key positions:

  • Position 2: A cyanomethylsulfanyl group (–S–CH₂–CN), introducing a sulfur atom and nitrile functionality.
  • Position 3: A 2-phenylethyl substituent, enhancing lipophilicity and aromatic interactions.
  • Position 4: A keto group (–C=O), common in bioactive quinazolines.

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-13-11-24-20(27)17-7-8-18-19(15-17)25-22(30-14-10-23)26(21(18)28)12-9-16-5-3-2-4-6-16/h2-8,15H,9,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTWXWASLFYPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(cyanomethyl)sulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide , also referred to as G858-0199, is a member of the quinazoline family, which has garnered attention for its potential biological activities. This detailed article explores the compound's synthesis, biological properties, and relevant case studies.

Structure and Composition

  • Molecular Formula : C21_{21}H20_{20}N4_{4}O4_{4}S
  • IUPAC Name : this compound
  • SMILES : COCCNC(c(cc1)cc(N=C(N2c(cc3)ccc3OC)SCC#N)c1C2=O)=O

Physical Properties

The compound is typically available in various formats for research purposes, including glass vials and 96-tube racks for screening assays .

Antitumor Activity

Recent studies have indicated that compounds similar to G858-0199 exhibit significant antitumor activity. For instance, a related class of compounds demonstrated inhibitory effects against various human tumor cell lines including HL-60 and BGC-823. The bioassays revealed that certain derivatives had EC50_{50} values comparable to established chemotherapeutics .

Antifungal Properties

Compounds derived from the quinazoline scaffold have shown promising antifungal activity. In particular, studies on sulfonamides indicated that they possess fungicidal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some derivatives exhibiting EC50_{50} values lower than commercial fungicides .

The biological activity of G858-0199 is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, further contributing to their antitumor efficacy.

Study 1: Antitumor Efficacy

A study conducted on a series of quinazoline derivatives, including G858-0199, evaluated their cytotoxicity against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with IC50_{50} values in the low micromolar range. The study concluded that structural modifications could enhance potency and selectivity against cancer cells .

Study 2: Antifungal Activity

Another research initiative focused on the antifungal properties of similar compounds revealed that G858-0199 displayed effective inhibition against B. cinerea. The study utilized a comparative analysis with standard antifungal agents, showing that G858-0199 had comparable or superior activity in certain assays .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenEC50_{50} / IC50_{50} (µg/mL)Notes
AntitumorHL-605.0Significant cytotoxicity
AntitumorBGC-8236.5Comparable to existing chemotherapeutics
AntifungalBotrytis cinerea2.12Effective compared to commercial fungicides
AntifungalSclerotinia sclerotiorum3.66High efficacy noted

Comparison with Similar Compounds

Data Table: Comparative Analysis of Quinazoline Derivatives

Property Target Compound 13a 13b F067-0383
Molecular Weight ~450 g/mol (estimated) 357.38 g/mol 373.40 g/mol ~500 g/mol
Melting Point Not reported 288°C 274°C Not reported
Key Substituents –S–CH₂–CN, –CH₂CH₂Ph, –OCH₃ –NHSO₂Ph, –CH₃ –NHSO₂Ph, –OCH₃ –Cl, cyclopentyl
Spectral IR (C≡N) ~2210–2220 cm⁻¹ (predicted) 2214 cm⁻¹ 2212 cm⁻¹ Not applicable

Research Findings and Implications

  • Electronic Effects: The cyanomethylsulfanyl group (target) may confer stronger electron-withdrawing effects than hydrazinylidene-cyano groups (13a/b), influencing reactivity and binding .
  • Solubility : The 2-methoxyethyl chain (target) likely improves aqueous solubility compared to sulfamoylphenyl (13a/b) but reduces crystallinity .

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